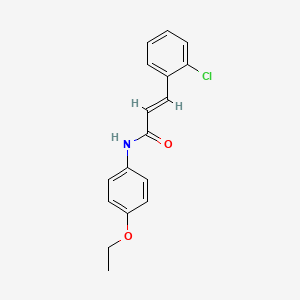

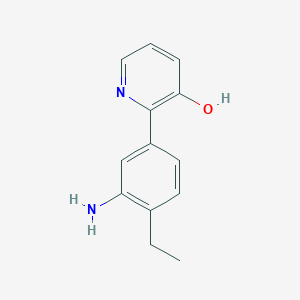

3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, also known as CEAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Applications De Recherche Scientifique

Corrosion Inhibition

Acrylamide derivatives have been investigated for their corrosion inhibitory effects on metals in acidic environments. A study on the synthesis and characterization of new acrylamide derivatives demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds, including similar structures to 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide, exhibited mixed-type inhibition properties and followed chemical adsorption and Langmuir isotherm behaviors (Ahmed Abu-Rayyan et al., 2022).

Biochemical Applications

Acrylamide serves as an efficient quencher of tryptophanyl fluorescence, offering a discriminative approach to sensing exposure of tryptophanyl residues in proteins. This application is crucial for understanding protein conformations and interactions, indicating the biochemical relevance of acrylamide and its derivatives (M. Eftink & C. Ghiron, 1976).

Environmental and Safety Studies

Acrylamide's environmental presence and safety have been extensively reviewed, highlighting its applications in various industries and its formation during food processing. These studies underscore the importance of understanding acrylamide's chemistry, biochemistry, and toxicological impacts, emphasizing the need for continued research into safer and more sustainable uses of acrylamide derivatives (Mendel Friedman, 2003).

Polymer Science and Material Applications

Acrylamide derivatives find extensive applications in polymer science, where they contribute to the development of novel materials. For instance, polyacrylamide grafted cotton fabrics demonstrate enhanced antibacterial properties, showcasing the potential of acrylamide derivatives in creating functional materials with health and safety applications (K. Hong, Ning Liu, & Gang Sun, 2009).

Herbicidal and Insecticidal Applications

Novel acrylamide derivatives have also been synthesized for potential use as insecticidal agents. Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which bear structural similarities to this compound, revealed significant insecticidal efficacy, highlighting the potential of such compounds in agricultural applications (Kaiwan O. Rashid et al., 2021).

Orientations Futures

The future directions for the research on “3-(2-chlorophenyl)-N-(4-ethoxyphenyl)acrylamide” could involve further exploration of its biological activities and potential applications in medicine, given the wide range of biological activities exhibited by chalcones . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-2-21-15-10-8-14(9-11-15)19-17(20)12-7-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3,(H,19,20)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGNZAMTZUCCGN-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5524020.png)

![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)